1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone
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Overview
Description
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.
Aryl Coupling: Coupling of 4-methoxyphenyl groups to the anthracene core.
Oxidation/Reduction: Adjusting the oxidation state of the anthracene core to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation/Reduction Reactions: The anthracene core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The methoxyphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic semiconductors, dyes, and photoconductors.
Mechanism of Action
The mechanism of action of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
In materials science: It might participate in charge transfer processes due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloroanthracene: Lacks the methoxyphenyl groups, making it less versatile in certain applications.
10,10-Bis(4-methoxyphenyl)anthracene-9(10H)-one: Lacks the chloro groups, which might affect its reactivity and applications.
Properties
Molecular Formula |
C28H20Cl2O3 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1,5-dichloro-10,10-bis(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C28H20Cl2O3/c1-32-19-13-9-17(10-14-19)28(18-11-15-20(33-2)16-12-18)22-6-4-7-23(29)25(22)27(31)21-5-3-8-24(30)26(21)28/h3-16H,1-2H3 |
InChI Key |
MFPUKXGADNLMCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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